

A Comparative Guide to the In Vivo Performance of Biocryl RAPIDE® Implants

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Compound of Interest

Compound Name: *Biocryl*

Cat. No.: *B1169104*

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This guide provides a comprehensive analysis of the long-term in vivo performance of **Biocryl RAPIDE®** implants, a biocomposite material composed of 70% poly-lactide co-glycolide (PLGA) and 30% β -tricalcium phosphate (β -TCP). The performance of this implant is compared with alternative materials used in similar orthopedic applications, such as suture anchors and interference screws. This comparison is based on data from preclinical animal studies and human clinical trials, focusing on key performance indicators including degradation rate, biocompatibility, and osteoconductivity.

Executive Summary

Biocryl RAPIDE® is designed as a bioabsorbable implant that facilitates bone healing and is eventually replaced by host tissue. Preclinical and clinical studies have demonstrated its biocompatibility and osteoconductive properties. Over a period of approximately three years, **Biocryl RAPIDE®** implants undergo nearly complete resorption and are replaced by calcified, non-trabecular bone. In comparison to traditional poly-L-lactic acid (PLLA) implants, **Biocryl RAPIDE®** exhibits a faster degradation profile. When compared to metallic implants, it offers the advantage of eliminating the need for a second removal surgery and reducing imaging artifacts. However, like other bioabsorbable materials, its initial mechanical strength is lower than that of metal, and the degradation process can be associated with transient adverse events such as tunnel widening and cyst formation in a small percentage of cases.

Data Presentation: Comparative Performance of Implant Materials

The following tables summarize the quantitative data on the in vivo performance of **Biocryl RAPIDE®** (PLGA/ β -TCP) and its alternatives.

Table 1: In Vivo Degradation and Bone Formation of PLGA/ β -TCP (**Biocryl RAPIDE®**) Implants

Time Point	Implant Volume Reduction (%)	Osteoconductivity/Bone Formation	Key Findings	Study Type
12 Months	82.6% (tibial), 92.0% (femoral)	Bone ingrowth observed in all patients.	Rapid resorption after 6 months.	Human Clinical Trial
24 Months	Marked absorption	Gradual increase in mesenchymal cell proliferation and differentiation towards osteoblasts. Nearly entire implant cross-section absorbed and replaced by bone or bone with fibrous/adipose tissue.	Faster absorption compared to L-PLA.	Preclinical (Beagle)
38 Months (mean)	Complete resorption	Osteoconductivity present in 81% of tunnels; complete ossification in 19%. Mean screw site density similar to cancellous bone.	No remnant of the screw was present.	Human Clinical Trial

Table 2: Comparative Long-Term Performance of Different Bioabsorbable and Metallic Interference Screws

Implant Material	Degradation Time	Osteoconductivity	Common Complications	Clinical Outcome Scores (e.g., Lysholm)
PLGA/ β -TCP (Biocril RAPIDE®)	~3 years	Yes (present in ~70-80% of cases)	Tunnel widening (3%), effusion (5%), cyst formation (4%).	Significant improvement from preoperative scores (e.g., Lysholm from 44 to 93).
PLLA	> 5-7 years	No significant bone replacement; often filled with fibrous tissue.	Slower degradation, potential for late inflammatory reactions, greater tunnel widening.	Significant improvement, but may be associated with more long-term implant-related issues.
PLLA/ β -TCP	~4 years	Yes (present in ~75% of cases, complete in 10%)	Similar to PLGA/ β -TCP.	Significant improvement from preoperative scores (e.g., Lysholm from 60.4 to 90.8).
Metallic (e.g., Titanium)	Non-degradable	Osseointegration without resorption.	Imaging artifacts, potential for a second removal surgery, stress shielding.	No statistically significant difference in long-term functional outcomes compared to bioabsorbable screws.

Experimental Protocols

Preclinical Evaluation in a Canine Model (Beagle)

A pivotal long-term preclinical study evaluated the in vivo performance of **Biocryl** RAPIDE® in a beagle model.

- **Animal Model:** Adult beagle dogs were used. The beagle is a common model for orthopedic implant studies due to its skeletal maturity and bone remodeling characteristics being reasonably analogous to humans.
- **Implantation Procedure:**
 - The animals were anesthetized following standard veterinary protocols.
 - A surgical site was prepared on the cortical femoral bone.
 - Test rods of **Biocryl** RAPIDE® and a control material (L-PLA) were implanted into transcortical femoral bone defects.
 - The surgical sites were closed in layers.
- **Postoperative Care and Follow-up:** The animals received appropriate postoperative care, including analgesics. They were monitored for any signs of adverse reactions. The study duration was 24 months, with evaluations at multiple time points (e.g., 3, 18, and 24 months).
- **Analytical Techniques:**
 - **Histology:** At the end of each time point, the animals were euthanized, and the implant sites were explanted. The tissue blocks were fixed, dehydrated, and embedded in a hard resin. Thin sections were prepared and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) for light microscopy. Polarized light microscopy was also used to visualize bone formation. Histological analysis focused on the implant's absorption, the cellular response (inflammation, presence of macrophages, osteoblasts), and the extent and quality of new bone formation within and around the implant site.

Clinical Evaluation of PLGA/ β -TCP Interference Screws in Humans

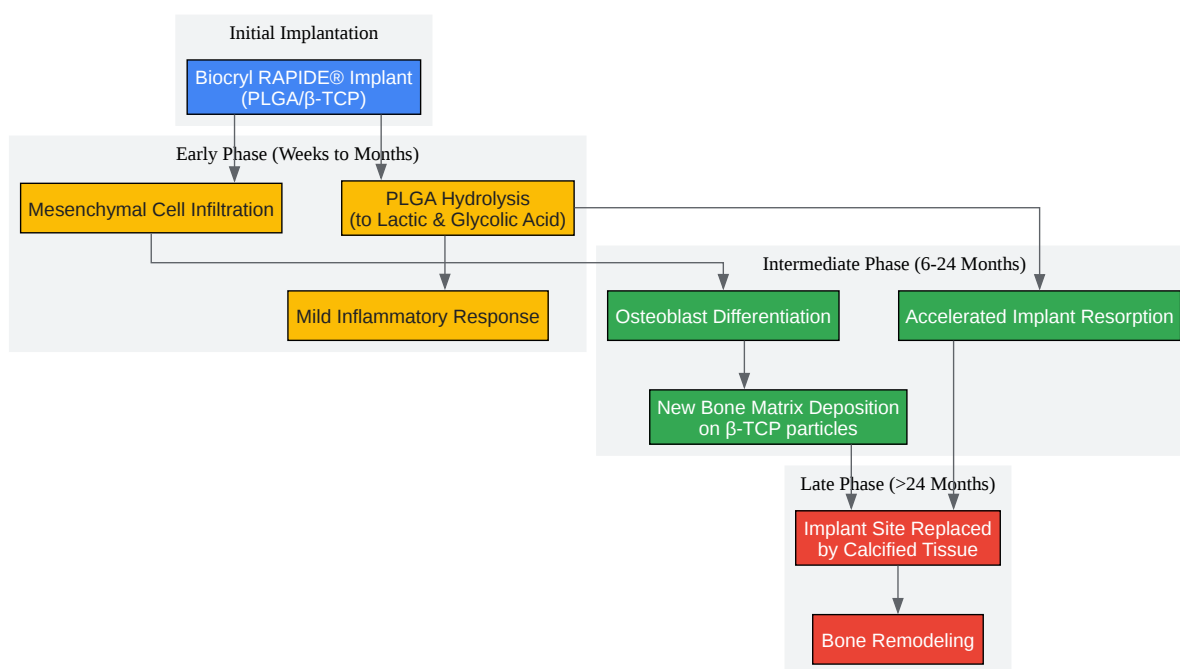
The long-term performance of PLGA/ β -TCP interference screws has been assessed in several human clinical studies, notably in anterior cruciate ligament (ACL) reconstruction.

- **Study Design:** These were typically prospective case series with long-term follow-up (e.g., a mean of 38 months).
- **Patient Population:** Patients undergoing bone-patellar tendon-bone ACL reconstruction requiring fixation with interference screws.
- **Surgical Procedure:**
 - Standard arthroscopic ACL reconstruction was performed.
 - The bone-patellar tendon-bone graft was fixed in the femoral and tibial tunnels using PLGA/ β -TCP interference screws (e.g., Milagro; DePuy Mitek).
- **Postoperative Follow-up and Evaluation:**
 - **Clinical Assessment:** Patients were evaluated at regular intervals post-surgery. Clinical outcome scores such as the Lysholm, Tegner, Cincinnati, and International Knee Documentation Committee (IKDC) scores were recorded. Knee stability was assessed using tests like the pivot-shift test and KT arthrometer measurements.
 - **Radiographic Imaging:** Plain radiographs were taken to assess the overall bone healing and implant site.
 - **Computed Tomography (CT) Scans:** CT scans were the primary method for quantitative evaluation of the implant's degradation and bone formation.
 - **Image Acquisition:** Standardized CT scans of the operated knee were obtained.
 - **Data Analysis:** The material density at the screw and bone plug sites was measured in Hounsfield units (HU). These values were compared to the density of surrounding cancellous and cortical bone. The extent of screw resorption and the quality of bone

formation were graded using an ossification quality score (e.g., on a scale of 1 to 4, where 4 represents complete ossification).

Visualizations

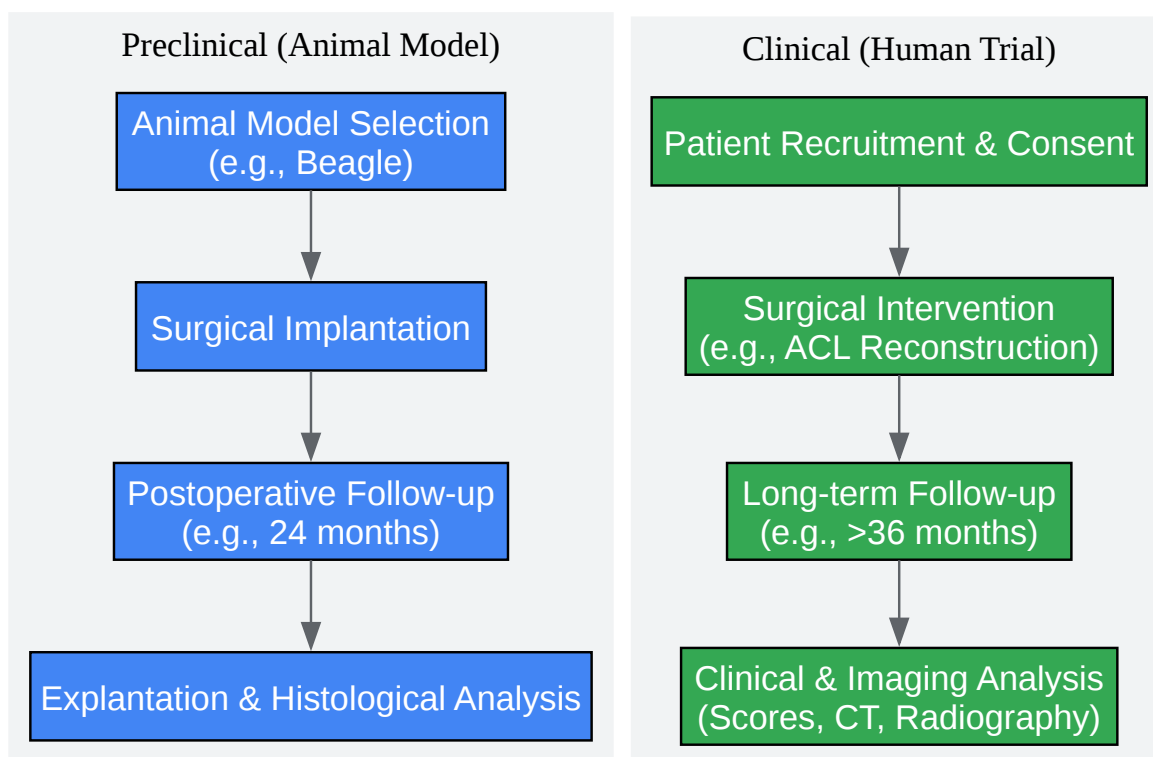
In Vivo Degradation and Osteoconduction Pathway of Biocryl RAPIDE®



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Caption: In vivo degradation and bone regeneration pathway of **Biocryl RAPIDE®**.

Experimental Workflow for In Vivo Evaluation of Biodegradable Implants



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Caption: Typical experimental workflow for in vivo evaluation of biodegradable implants.

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